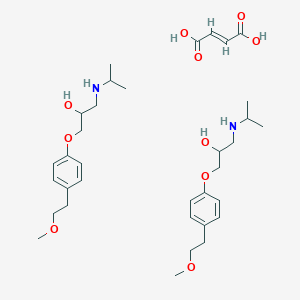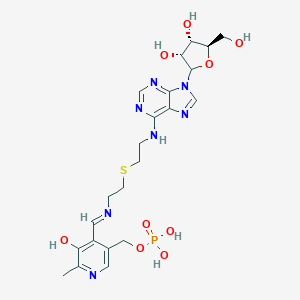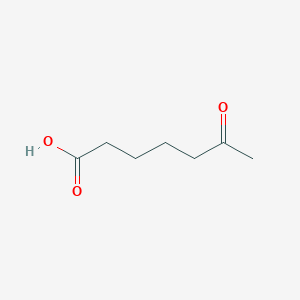
1,6,7-三甲基萘
描述
1,6,7-Trimethylnaphthalene (TNMN) is an aromatic hydrocarbon with a molecular formula C10H12. It is a white crystalline solid with a melting point of approximately 39°C. TNMN is used in the synthesis of a variety of organic compounds, including phenols, polymers, and pharmaceuticals. It is one of the most commonly used aromatic hydrocarbons in organic synthesis due to its low cost, availability, and ease of handling.
科学研究应用
有机合成
1,6,7-三甲基萘: 在有机化学中被用作合成各种复杂分子的前体。 它的结构允许在萘环的不同位置进行反应,使其成为构建多环芳烃的通用起始材料,而多环芳烃在制造染料、塑料和药品中至关重要 .
材料科学
在材料科学中,1,6,7-三甲基萘在新型有机半导体的开发中得到了应用。 由于其稳定的芳香族结构,它可用于制造具有特定电子性能的材料,这些材料对于有机发光二极管(OLED)和其他电子器件至关重要 .
环境科学
环境科学家使用1,6,7-三甲基萘来研究疏水性有机化合物在生态系统中的行为。 它在各种环境样本中的存在可以作为污染水平的指标,尤其是在可能影响当地生物群落的的水生环境中 .
药物研究
在药物研究中,1,6,7-三甲基萘的衍生物因其潜在的药用特性而被探索。 它的类似物可以针对各种靶点进行筛选,从而有助于发现新的治疗剂 .
分析化学
1,6,7-三甲基萘: 被用作色谱法和质谱法中用于定量和分析复杂混合物的标准。 它定义明确的质谱图可作为识别样本中未知化合物的参考点 .
工业应用
在工业上,1,6,7-三甲基萘参与了表面活性剂和润滑剂的生产。 它的化学稳定性和疏水性使其适合于需要耐受恶劣条件的高性能材料的应用 .
安全和危害
作用机制
Target of Action
This compound belongs to the class of organic compounds known as naphthalenes, which are structures characterized by two fused benzene rings .
Mode of Action
Naphthalenes are known to interact with various biological targets, but the specific interactions of 1,6,7-Trimethylnaphthalene remain to be elucidated .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
属性
IUPAC Name |
1,6,7-trimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-5-4-6-12-7-10(2)11(3)8-13(9)12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXULKRNHAQMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=CC=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062291 | |
| Record name | 1,6,7-Trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,6,7-Trimethylnaphthalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2245-38-7 | |
| Record name | 2,3,5-Trimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2245-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6,7-Trimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002245387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2245-38-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6,7-Trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6,7-trimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6,7-TRIMETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WC055TBJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 1,6,7-trimethylnaphthalene be used to assess the biodegradation level of oil shale?
A1: 1,6,7-Trimethylnaphthalene and its isomers (like 1,2,7-trimethylnaphthalene) are considered relatively resistant to biodegradation compared to other hydrocarbons like n-alkanes and acyclic isoprenoids. [, ] This resistance makes them useful as indicators of biodegradation levels in complex hydrocarbon mixtures like oil shale. The presence of well-preserved 1,6,7-trimethylnaphthalene derivatives in the Permian Lucaogou Formation oil shale, along with the depletion of more easily degraded compounds, suggests a relatively low level of biodegradation (below PM3 on the Peters and Moldowan scale). []
Q2: What other indicators, besides 1,6,7-trimethylnaphthalene, were used to assess the biodegradation level of the Permian Lucaogou Formation oil shale?
A2: The researchers utilized a multi-pronged approach to assess biodegradation:
- Depletion of susceptible compounds: The oil shale samples showed significant depletion of n-alkanes and acyclic isoprenoids, which are known to be readily biodegraded. []
- Presence of unresolved complex mixtures (UCMs): The samples contained large humps of UCMs, a characteristic feature of biodegraded oil. []
- Ratios of aromatic hydrocarbons: The ratios of specific aromatic hydrocarbons like methyldibenzothiophene/dibenzothiophene (MDBT/DBT) and dimethyldibenzothiophene/methyldibenzothiophene (DMDBT/MDBT) were also analyzed, as these ratios change predictably with increasing biodegradation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















